Cumyl-PINACA

説明

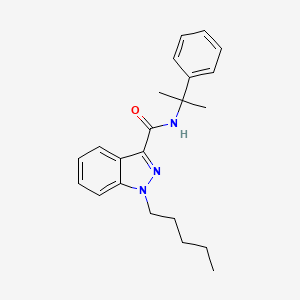

- クミル・ピナカ(別名SGT-24)は、インダゾール-3-カルボキサミド系合成カンナビノイドです。

- それはカンナビノイド受容体の強力なアゴニストとして作用し、ヒトにおいてCB₁受容体(EC₅₀は0.15 nM)およびCB₂受容体(EC₅₀は0.41 nM)に対して約3倍の選択性を示します .

- その生理学的および毒性学的特性は、生体内では完全に解明されていません .

準備方法

- クミル・ピナカの合成経路には、化学合成が含まれます。

- 具体的な反応条件や工業生産方法は、公的領域では広く文書化されていません。

化学反応の分析

- クミル・ピナカは、酸化、還元、置換などのさまざまな反応を受ける可能性があります。

- これらの反応で使用される一般的な試薬や条件は、明確に報告されていません。

- これらの反応によって生成される主要な生成物は、未公開です。

科学研究の応用

- クミル・ピナカは、違法な製品でデザイナードラッグとして特定されています .

- その用途は、化学、生物学、医学、産業などの分野にまで及んでいますが、詳細な研究はまだ限られています。

科学的研究の応用

- CUMYL-PINACA has been identified as a designer drug in illegal products .

- Its applications extend to fields such as chemistry, biology, medicine, and industry, although detailed research remains limited.

作用機序

- この化合物は、カンナビノイド受容体(CB₁とCB₂)に結合することによって効果を発揮します。

- その作用に関与する分子標的と経路は、さらなる調査が必要です。

類似化合物との比較

- クミル・ピナカの独自性は、そのインダゾール-3-カルボキサミド構造にあります。

- 類似の化合物には、AB-PINACAと5-フルオロ・クミル・ピナカ(AB-PINACAの誘導体)が含まれます .

生物活性

Cumyl-PINACA, a synthetic cannabinoid, has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This article explores its pharmacological properties, metabolism, and implications for public health, supported by data tables and case studies.

Overview of this compound

This compound is part of a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol (THC), the active component of cannabis. Its structure includes a cumyl group and an indazole core, which contribute to its binding affinity and efficacy at cannabinoid receptors.

Biological Activity

Binding Affinity and Efficacy:

this compound exhibits high binding affinity for the cannabinoid receptors CB1 and CB2. Research indicates that it acts as a full agonist at these receptors, with an EC50 value of approximately 0.06 nM at the CB1 receptor, making it one of the most potent synthetic cannabinoids tested .

Table 1: Binding Affinities and Functional Activities

| Compound | Receptor | Ki (nM) | EC50 (nM) |

|---|---|---|---|

| This compound | CB1 | 2.6 | 0.06 |

| 5F-Cumyl-PINACA | CB1 | 14.7 | 0.06 |

| CUMYL-4CN-BINACA | CB1 | 2.6 | 0.58 |

The data shows that this compound has a significantly lower EC50 compared to other synthetic cannabinoids, indicating its high potency .

Metabolism

The metabolism of this compound has been studied to understand its pharmacokinetics and potential metabolites. Research highlights that the primary metabolic pathways involve hydroxylation and N-dealkylation, similar to other synthetic cannabinoids like AM-2201 and JWH-018 .

Table 2: Metabolic Pathways of this compound

| Metabolic Process | Description |

|---|---|

| Hydroxylation | Addition of hydroxyl groups |

| N-Dealkylation | Removal of alkyl groups from nitrogen |

| Glucuronidation | Conjugation with glucuronic acid |

These metabolic processes can lead to various metabolites detectable in biological samples, which are crucial for forensic analysis and understanding the drug's effects on human health.

Case Study 1: Public Health Implications

In a case reported in Trieste, Italy, individuals experienced severe adverse effects after inhaling products containing synthetic cannabinoids labeled as "Che Sballo platinum." Analysis revealed the presence of 5F-Cumyl-PINACA, leading to symptoms such as hallucinations and tachycardia. The findings underscore the need for awareness regarding the potency and risks associated with synthetic cannabinoids .

Case Study 2: E-Liquid Analysis

A study examining e-liquids for electronic cigarettes found that this compound was the most potent substance among those tested. The implications of its use in vaping products raise concerns about the health risks posed to users, particularly adolescents .

特性

IUPAC Name |

1-pentyl-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-4-5-11-16-25-19-15-10-9-14-18(19)20(24-25)21(26)23-22(2,3)17-12-7-6-8-13-17/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBASRYREGWIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019036 | |

| Record name | Cumyl-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-15-5 | |

| Record name | N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumyl-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumyl-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYL-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1P3KD3CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。